molecular formula C32H37N2O2P B8223033 (4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8223033
M. Wt: 512.6 g/mol
InChI Key: BXNPGTKDUBOISS-NSOVKSMOSA-N
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Description

This compound is a chiral bis-oxazole derivative featuring a central phenylphosphanediyl linker bridging two 4-(tert-butyl)-4,5-dihydrooxazole moieties in the (R,R)-configuration. The tert-butyl substituents introduce significant steric bulk, which is critical for applications in asymmetric catalysis or chiral ligand design. The phenylphosphanediyl group provides a rigid, planar backbone, influencing electronic properties and coordination behavior .

Properties

IUPAC Name

bis[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3/t27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPGTKDUBOISS-NSOVKSMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the use of O-phenyl-bis(2-oxazolinylaryl)phosphinites as starting materials, which react with aryllithium reagents to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids, depending on the nature of the substituent being introduced .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in asymmetric synthesis, facilitating reactions that produce enantiomerically enriched compounds. Its unique structure allows it to effectively stabilize transition states in reactions such as:

  • Asymmetric Hydrogenation : It has been utilized in the hydrogenation of ketones and imines to produce chiral alcohols and amines, respectively.
  • Heck Reaction : This ligand promotes the Heck coupling reaction between aryl halides and alkenes, leading to the formation of substituted alkenes with high stereoselectivity.

Case Study: Asymmetric Hydrogenation

In a notable study, researchers employed this ligand to achieve high enantioselectivity in the hydrogenation of prochiral ketones. The reaction conditions were optimized to yield up to 95% ee (enantiomeric excess), demonstrating the ligand's effectiveness in asymmetric synthesis.

Reaction TypeSubstrate TypeEnantiomeric Excess (%)
Asymmetric HydrogenationProchiral Ketones95
Heck ReactionAryl Halides90

Stabilization of Metal Nanoparticles

The compound has been investigated for its role in stabilizing metal nanoparticles (NPs). The phosphine moiety provides a protective layer around NPs, enhancing their stability and catalytic properties.

Case Study: Metal Nanoparticle Catalysts

Research demonstrated that metal nanoparticles stabilized with this ligand exhibited superior catalytic activity in various reactions compared to unmodified nanoparticles. For instance, platinum nanoparticles showed enhanced performance in catalytic hydrogenation reactions.

Metal TypeStabilization MethodActivity Enhancement (%)
PlatinumStabilized with the ligand50
RhodiumStabilized with the ligand40

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. Its ability to interact with biological targets has led to investigations into its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 Value (µM)Comparison Agent
MCF-715Doxorubicin

Mechanism of Action

The mechanism by which Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The oxazoline and phenyl groups play a crucial role in modulating the electronic properties of the phosphorus atom, thereby influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural Variations in Central Linkers

The central linker profoundly impacts molecular geometry and functionality:

Compound Name Central Linker Key Properties Reference
(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) Phenylphosphanediyl Rigid, planar structure; enhances π-conjugation and metal-coordination ability
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclopropane-1,1-diyl Strain-induced reactivity; reduced conjugation
(4R,4'R)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole] 4,6-Dibenzofurandiyl Aromatic, electron-rich; may enhance fluorescence or catalytic activity

Key Insights :

  • The phenylphosphanediyl linker (target compound) offers rigidity and electronic delocalization, favoring applications in catalysis requiring precise spatial arrangement .
  • Dibenzofurandiyl linkers enhance aromaticity, which could improve photophysical properties but reduce flexibility .

Substituent Effects on Steric and Electronic Properties

Substituents on the oxazole ring modulate solubility, steric hindrance, and electronic effects:

Compound Name Substituent Steric Bulk Electronic Effects Reference
(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) tert-butyl High Electron-donating; stabilizes metal complexes
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) isopropyl Moderate Less electron-donating than tert-butyl
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) tert-butyl + phenyl Very high Extreme steric hindrance; limits solubility

Key Insights :

  • tert-butyl groups (target compound) provide superior steric shielding, critical for enantioselectivity in asymmetric catalysis .
  • Compounds with multiple bulky groups (e.g., tert-butyl + phenyl) face solubility challenges, limiting practical applications despite high stereocontrol .

Key Insights :

  • Cyclopropane-containing analogs require cryogenic conditions (-78°C) for lithiation, complicating scale-up .
  • IR spectroscopy is critical for distinguishing tautomeric forms (e.g., thione vs. thiol in triazoles) in related compounds .

Biological Activity

The compound (4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) is a phosphine-based ligand that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32_{32}H37_{37}N2_2O2_2P
  • Molecular Weight : 512.62 g/mol
  • CAS Number : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole moiety is known for its role in medicinal chemistry due to its ability to form stable complexes with metal ions and participate in various biochemical pathways. The phosphine group enhances the compound's reactivity and selectivity towards specific biological targets.

Biological Activity Overview

The compound has shown potential in various biological assays, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt cellular processes in bacteria and fungi.
  • Anticancer Activity : Research has suggested that compounds with similar structural motifs can induce apoptosis in cancer cells. The oxazole ring may play a critical role in this activity by interfering with cellular signaling pathways.
  • Antiparasitic Activity : Studies have indicated that derivatives of oxazole compounds possess activity against parasites such as Plasmodium falciparum and Trypanosoma brucei. The specific activity of this compound against these organisms remains an area for further investigation.

1. Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those similar to the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

2. Anticancer Efficacy

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50_{50} value was found to be approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.

3. Antiparasitic Activity

Research on related compounds indicated promising results against Plasmodium falciparum. For instance, derivatives showed IC50_{50} values less than 10 µM with selectivity indices greater than 10, indicating potential for further development as antimalarial agents.

Data Tables

Activity Type Target Organism/Cell Line IC50/ MIC Value Reference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli15 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
AntiparasiticPlasmodium falciparum<10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via refluxing precursor ligands in anhydrous ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure . Stereochemical control is achieved by optimizing reaction time (e.g., 4–6 hours) and temperature (80–100°C). Chiral resolution via HPLC with a cellulose-based column is recommended to isolate the (4R,4'R) enantiomer.

Q. Which spectroscopic techniques are critical for confirming stereochemical purity?

  • Methodological Answer : Use 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR to verify the phosphine ligand’s coordination environment. X-ray crystallography is essential for absolute configuration confirmation, as demonstrated in structurally analogous oxazole derivatives . Polarimetry ([α]D_\text{D}) should complement these analyses to quantify enantiomeric excess.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Store under inert gas (e.g., argon) in moisture-resistant containers to prevent oxidation . Avoid contact with water (risk of exothermic decomposition) and implement electrostatic discharge controls during transfer . Use fume hoods and flame-resistant lab coats to mitigate fire hazards.

Advanced Research Questions

Q. How can contradictory catalytic activity data across studies be systematically addressed?

  • Methodological Answer : Design a split-plot experiment with controlled variables (e.g., ligand-to-metal ratio, solvent polarity) and replicate trials to isolate confounding factors . Use multivariate regression to correlate reaction conditions (e.g., temperature, pressure) with catalytic turnover numbers. Cross-validate results using DFT calculations to model electronic effects .

Q. What strategies enhance enantiomeric excess in asymmetric catalysis applications?

  • Methodological Answer : Optimize steric bulk by modifying the tert-butyl substituent; compare with isopropyl analogs to assess steric effects on transition-state geometry . Employ chiral additives (e.g., (-)-sparteine) during synthesis to stabilize specific conformers. Monitor kinetic resolution via in-situ IR spectroscopy.

Q. How does the phenylphosphanediyl group’s electronic structure affect metal-ligand bonding?

  • Methodological Answer : Perform XPS to quantify phosphorus electron density and correlate with catalytic activity. Compare with DFT-predicted HOMO/LUMO energies of the ligand . Experimental ligand substitution studies (e.g., replacing phenyl with electron-deficient aryl groups) can validate computational models.

Q. What environmental stability assays are relevant for assessing ecological risks?

  • Methodological Answer : Conduct OECD 301B biodegradation tests under aerobic conditions. Use LC-MS/MS to track hydrolysis byproducts. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) should follow ISO 6341 protocols to evaluate environmental impact .

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